molecular formula C21H15NS B2769061 2-[4-(Phenylsulfanyl)phenyl]quinoline CAS No. 860718-64-5

2-[4-(Phenylsulfanyl)phenyl]quinoline

Cat. No.: B2769061
CAS No.: 860718-64-5
M. Wt: 313.42
InChI Key: GPGGKXZKNIYVTJ-UHFFFAOYSA-N
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Description

2-[4-(Phenylsulfanyl)phenyl]quinoline is an organic compound that belongs to the quinoline family It is characterized by the presence of a phenylsulfanyl group attached to the phenyl ring, which is further connected to the quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Phenylsulfanyl)phenyl]quinoline typically involves the reaction of 4-(Phenylsulfanyl)aniline with a quinoline derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the aniline derivative is coupled with a halogenated quinoline in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Phenylsulfanyl)phenyl]quinoline undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroper

Properties

IUPAC Name

2-(4-phenylsulfanylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NS/c1-2-7-18(8-3-1)23-19-13-10-17(11-14-19)21-15-12-16-6-4-5-9-20(16)22-21/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGGKXZKNIYVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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